Canrenone-d6

CAS No.:

Cat. No.: VC16652608

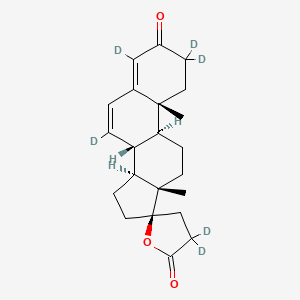

Molecular Formula: C22H28O3

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28O3 |

|---|---|

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

| Standard InChI | InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D |

| Standard InChI Key | UJVLDDZCTMKXJK-SVSNLBSISA-N |

| Isomeric SMILES | [2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |

| Canonical SMILES | CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

Introduction

Chemical Identity and Structural Characteristics of Canrenone-d6

Synthesis and Purification

While synthetic protocols remain proprietary, the production of Canrenone-d6 generally involves:

-

Deuterium Exchange Reactions: Catalytic deuteration of precursor molecules under controlled conditions

-

Chromatographic Purification: High-performance liquid chromatography (HPLC) to isolate the deuterated species

-

Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometric verification of isotopic purity (>99%) .

Role as an Internal Standard in Bioanalytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Modern therapeutic drug monitoring protocols employ Canrenone-d6 as an essential reference compound for quantifying spironolactone and canrenone levels. The deuterated standard compensates for matrix effects and instrumentation variability through its near-identical chromatographic behavior compared to native analytes.

Table 1: Key Method Validation Parameters Using Canrenone-d6

| Parameter | Spironolactone | Canrenone |

|---|---|---|

| Linear Range (ng/mL) | 1-200 | 1-200 |

| Intra-day Precision | ≤8.2% | ≤7.9% |

| Inter-day Precision | ≤11.3% | ≤10.7% |

| Accuracy | 92-108% | 94-106% |

| Extraction Recovery | 85-92% | 88-95% |

Data derived from validation studies employing Canrenone-d6 demonstrate method robustness across clinically relevant concentration ranges .

Analytical Performance Enhancements

The isotopic dilution approach using Canrenone-d6 provides:

-

Enhanced Specificity: Differentiation from endogenous compounds through precise mass-to-charge ratio detection (m/z 347.1 → 107.0 for Canrenone-d6 vs. m/z 341.1 → 107.0 for native canrenone)

-

Improved Quantification: Minimization of ion suppression effects in biological matrices

-

Long-term Stability: Consistent performance across freeze-thaw cycles and extended storage periods .

Pharmacokinetic Modeling and Simulation Studies

Population Pharmacokinetic Parameters

Integration of Canrenone-d6 into pharmacokinetic models has enabled precise characterization of spironolactone metabolism:

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Spironolactone half-life | 1.33 h |

| Canrenone elimination rate | 0.042 h<sup>-1</sup> |

| Volume of distribution (Vd) | 94 L |

| Oral bioavailability (F) | 60-75% |

These parameters, derived using Canrenone-d6-calibrated assays, inform dosing regimens and adherence assessment protocols .

Time-Concentration Profile Simulations

Physiologically-based pharmacokinetic (PBPK) models incorporating Canrenone-d6 data reveal critical temporal relationships:

-

Single-dose Administration: Spironolactone peaks at 2-3 hours post-dose, with canrenone concentrations surpassing parent drug levels within 4 hours

-

Steady-state Conditions: Canrenone maintains 5-10 fold higher concentrations than spironolactone 6 hours post-administration (P<0.0001) .

Clinical Applications in Therapeutic Drug Monitoring

Adherence Assessment in Hypertension Management

A novel two-step decision scheme leveraging Canrenone-d6 demonstrates superior detection of non-adherence:

-

Metabolite Ratio Analysis:

-

Adherent patients exhibit canrenone/spironolactone ratios ≥4.8 (median 10.6)

-

Ratios <1 indicate probable "white-coat adherence" or recent dose ingestion

-

-

Dose-Normalized Concentration Evaluation:

-

Expected canrenone levels = 102.4 × (dose mg/kg) - 35.86

-

Values below 90% prediction interval indicate non-adherence with 95% confidence

-

This approach identified 25.4% non-adherence rates vs. 12.7% with traditional methods .

Dose Optimization Strategies

Canrenone-d6-enabled monitoring supports personalized dosing through:

-

Exposure-Response Modeling: Correlation between canrenone AUC and blood pressure reduction (r<sup>2</sup>=0.67)

-

Renal Function Adjustments: 30% dose reduction recommended for eGFR <45 mL/min/1.73m²

-

Drug-Drug Interaction Management: 50% dose reduction when co-administered with CYP3A4 inhibitors .

Challenges and Future Directions

Analytical Considerations

-

Low-Dose Detection Limits: Required sensitivity <1 ng/mL complicates routine clinical implementation

-

Matrix Effects: Variable phospholipid content in patient samples necessitates robust sample preparation

-

Cost-Benefit Analysis: High reagent costs (≈$15/sample) vs. improved clinical outcomes

Emerging Applications

-

Pediatric Pharmacokinetics: Age-related metabolic differences investigation

-

Transdermal Delivery Systems: Bioequivalence assessment of novel formulations

-

Genetic Polymorphism Studies: CYP3A5*3 variant impact on metabolic ratios

The integration of Canrenone-d6 into clinical research protocols continues to advance our understanding of mineralocorticoid antagonist pharmacology, enabling more precise therapeutic interventions in cardiovascular medicine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume